Cas no 1520143-87-6 (2,2-Dimethyl-3-phenoxycyclobutan-1-one)

1520143-87-6 structure
Nom du produit:2,2-Dimethyl-3-phenoxycyclobutan-1-one
Numéro CAS:1520143-87-6
Le MF:C12H14O2
Mégawatts:190.238363742828
CID:4603695
2,2-Dimethyl-3-phenoxycyclobutan-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- 2,2-dimethyl-3-phenoxycyclobutan-1-one
- Z2028236533
- 2,2-Dimethyl-3-phenoxycyclobutan-1-one
-
- Piscine à noyau: 1S/C12H14O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
- La clé Inchi: RYZGTHNBUVZXMV-UHFFFAOYSA-N
- Sourire: O(C1C=CC=CC=1)C1CC(C1(C)C)=O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 2
- Complexité: 227
- Le xlogp3: 2.3
- Surface topologique des pôles: 26.3
2,2-Dimethyl-3-phenoxycyclobutan-1-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-206544-5.0g |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95.0% | 5.0g |
$2028.0 | 2025-02-20 | |
TRC | D591258-50mg |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 50mg |
$ 185.00 | 2022-06-05 | ||
Aaron | AR01BAHM-50mg |
2,2-Dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95% | 50mg |
$248.00 | 2025-02-09 | |
Aaron | AR01BAHM-2.5g |
2,2-Dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95% | 2.5g |
$1909.00 | 2025-02-09 | |
Aaron | AR01BAHM-500mg |
2,2-Dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95% | 500mg |
$776.00 | 2025-02-09 | |
A2B Chem LLC | AW05326-500mg |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95% | 500mg |
$610.00 | 2024-04-20 | |
Enamine | EN300-206544-2.5g |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95.0% | 2.5g |
$1370.0 | 2025-02-20 | |
Enamine | EN300-206544-0.05g |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95.0% | 0.05g |
$162.0 | 2025-02-20 | |
TRC | D591258-10mg |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-206544-1.0g |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95.0% | 1.0g |
$699.0 | 2025-02-20 |
2,2-Dimethyl-3-phenoxycyclobutan-1-one Littérature connexe
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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